molecular formula C7H8ClNO2S B3053824 Benzylsulfamoyl chloride CAS No. 56379-96-5

Benzylsulfamoyl chloride

Cat. No.: B3053824
CAS No.: 56379-96-5
M. Wt: 205.66 g/mol
InChI Key: SFAOLWKGJFXPND-UHFFFAOYSA-N
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Description

Benzylsulfamoyl chloride, also known as phenylmethanesulfamyl chloride, is an organosulfur compound with the molecular formula C7H8ClNO2S. It is a derivative of sulfonamide and is characterized by the presence of a benzyl group attached to a sulfamoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylsulfamoyl chloride can be synthesized through the reaction of benzylamine with chlorosulfonic acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified using distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Benzylsulfamoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Benzylsulfonic Acid: Formed by hydrolysis

Scientific Research Applications

Benzylsulfamoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify proteins and other biomolecules through covalent bonding .

Comparison with Similar Compounds

Uniqueness: Benzylsulfamoyl chloride is unique due to the presence of the benzyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of benzyl-substituted sulfonamides and esters, which have distinct chemical and biological activities compared to their non-benzyl counterparts .

Properties

IUPAC Name

N-benzylsulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAOLWKGJFXPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543034
Record name Benzylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56379-96-5
Record name Benzylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of benzylsulfamic acid (73 g), PCl5 (81 g) in toluene (540 ml) is heated to 40°-50° C. for one hour and refluxed for about 3 hours. The cooled mixture is filtered through Celite and the filtrate concentrated in vacuo to remove the toluene affording the desired product as a liquid.
Quantity
73 g
Type
reactant
Reaction Step One
Name
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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